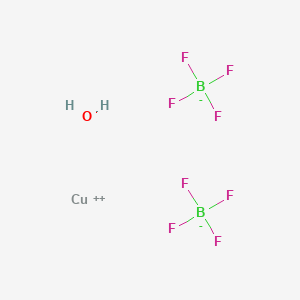

Copper(II) tetrafluoroborate hydrate

描述

Significance in Contemporary Inorganic and Organic Chemistry

In the realm of inorganic chemistry , Copper(II) tetrafluoroborate (B81430) hydrate (B1144303) serves as a valuable precursor for the synthesis of novel coordination complexes. chemicalbook.com The copper(II) center, typically exhibiting a tetragonal coordination environment due to the Jahn-Teller effect, can coordinate with a wide variety of ligands. researchgate.netnih.gov This property is exploited in the creation of materials with interesting electronic and magnetic properties, such as homometallic, trinuclear heteroscorpionate complexes. chemicalbook.com The tetrafluoroborate anion is particularly useful in this context as it is weakly coordinating, allowing for the study of the primary coordination sphere around the copper ion without significant interference. wikipedia.org

In organic chemistry , the compound is highly regarded as a Lewis acid catalyst for a variety of transformations. wikipedia.org Its effectiveness is demonstrated in facilitating Diels-Alder reactions and Meinwald rearrangements of epoxides. wikipedia.org Furthermore, it is an efficient catalyst for the cyclopropanation of alkenes using diazo reagents. wikipedia.org A significant application is its use in promoting the chemoselective N-tert-butoxycarbonylation of amines, a crucial protective group strategy in multi-step organic synthesis. chemicalbook.comresearchgate.net This reaction proceeds efficiently under mild, solvent-free conditions at room temperature, offering high yields and avoiding common side reactions. researchgate.net

Table 2: Selected Catalytic Applications in Organic Synthesis

| Reaction Type | Role of Copper(II) Tetrafluoroborate |

|---|---|

| N-tert-butoxycarbonylation | Highly efficient catalyst for protecting amines with di-tert-butyl dicarbonate (B1257347) researchgate.net |

| Diels-Alder Reactions | Acts as a Lewis acid to facilitate cycloaddition wikipedia.org |

| Cyclopropanation | Catalyst for the reaction of alkenes with diazo reagents wikipedia.org |

| Meinwald Rearrangement | Lewis acid catalyst for the rearrangement of epoxides wikipedia.org |

Overview of Key Research Areas

The unique properties of Copper(II) tetrafluoroborate hydrate have established its importance in several key areas of advanced research.

Catalysis: Its primary role is as a catalyst in organic synthesis, enabling the formation of complex molecules, which is fundamental to fields like pharmaceutical development. chemimpex.comresearchgate.net Research continues to explore its utility in new synthetic methodologies.

Electrochemistry: The compound is employed as an electrolyte in electrochemical applications. chemimpex.com Its function is to enhance the conductivity and stability of systems such as batteries and supercapacitors, contributing to the development of energy storage technologies. chemimpex.com It is also used in copper electroplating processes in fluoroborate-based baths. wikipedia.org

Material Science: In material science, it is used in the fabrication of advanced materials. chemimpex.com It serves as a precursor for creating high-performance coatings and composites, which can improve properties like durability and corrosion resistance. chemimpex.com

Nanotechnology: The compound is utilized in the synthesis of copper-based nanoparticles. chemimpex.com These nanoparticles possess unique electronic, sensory, and medical properties, making them valuable in the development of new technologies in these sectors. chemimpex.com

Structure

2D Structure

属性

IUPAC Name |

copper;ditetrafluoroborate;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2BF4.Cu.H2O/c2*2-1(3,4)5;;/h;;;1H2/q2*-1;+2; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYLPBVRGTDBGBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.[B-](F)(F)(F)F.O.[Cu+2] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

B2CuF8H2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Copper Ii Tetrafluoroborate Hydrate

Classical Laboratory Preparations

The laboratory synthesis of copper(II) tetrafluoroborate (B81430) hydrate (B1144303) typically involves the reaction of a copper(II) source with tetrafluoroboric acid in an aqueous solution. These methods are straightforward and yield the hydrated salt upon crystallization.

A primary and widely used laboratory method involves the reaction of basic copper(II) carbonate (copper(II) carbonate hydroxide (B78521), Cu₂(OH)₂CO₃) with an aqueous solution of tetrafluoroboric acid (HBF₄). researchgate.net The reaction is generally conducted at room temperature. Basic copper(II) carbonate is gradually added to the tetrafluoroboric acid solution, leading to a visible reaction characterized by the evolution of carbon dioxide gas, which signals the progression of the reaction. cobalt-nickel.net The resulting solution is then typically subjected to slow evaporation to crystallize the product, which forms as the hexahydrate, Cu(H₂O)₆₂. researchgate.net

Reaction Scheme: Cu₂(OH)₂CO₃ + 4HBF₄ + 9H₂O → 2Cu(H₂O)₆₂ + CO₂

Summary of Classical Synthesis via Copper(II) Carbonate Hydroxide

| Parameter | Description | Source(s) |

|---|---|---|

| Copper Precursor | Basic Copper(II) Carbonate (Cu₂(OH)₂CO₃) | , researchgate.net |

| Acid | Aqueous Tetrafluoroboric Acid (HBF₄) | , researchgate.net |

| Temperature | Room Temperature | |

| Observation | Evolution of Carbon Dioxide (CO₂) gas | , cobalt-nickel.net |

| Product Isolation | Slow evaporation and crystallization |

| Primary Product | Copper(II) tetrafluoroborate hexahydrate | researchgate.net |

While basic copper(II) carbonate is a common starting material, other copper(II) sources can also be effectively used. Simple reactions between alternative precursors like copper(II) oxide (CuO) or copper(II) hydroxide (Cu(OH)₂) and aqueous tetrafluoroboric acid can also produce crystals of copper(II) tetrafluoroborate hydrate. researchgate.net Another reported method involves the reaction of tetrafluoroboric acid with copper chloride. These alternatives provide flexibility in the choice of starting materials based on availability and cost.

Alternative Precursor Reactions:

CuO + 2HBF₄ + 5H₂O → Cu(H₂O)₆₂

Cu(OH)₂ + 2HBF₄ + 4H₂O → Cu(H₂O)₆₂

Comparison of Copper(II) Precursors

| Precursor | Chemical Formula | Reference |

|---|---|---|

| Copper(II) Carbonate Hydroxide | Cu₂(OH)₂CO₃ | , researchgate.net |

| Copper(II) Oxide | CuO | researchgate.net |

| Copper(II) Hydroxide | Cu(OH)₂ | researchgate.net |

Preparation of Specific Hydrate Forms

The most commonly encountered and synthesized form of the compound is copper(II) tetrafluoroborate hexahydrate, Cu(H₂O)₆₂. wikipedia.orgresearchgate.net In this structure, the copper(II) ion is octahedrally coordinated by six water molecules. researchgate.net However, other hydration states exist. The hexahydrate salt can be partially dehydrated to form the tetrahydrate. wikipedia.org The preparation of a specific hydrate form generally relies on careful control of the crystallization and drying conditions, such as temperature and ambient humidity.

Industrial Scale Synthesis Considerations

The industrial production of this compound follows the same fundamental chemical principles as laboratory preparations, but with a strong emphasis on process control to ensure product consistency and maximize yield. The reaction of basic copper carbonate with fluoroboric acid is a common industrial route. cobalt-nickel.net

Key parameters that require precise control in a large-scale setting include:

Temperature: Maintained to optimize reaction kinetics and prevent decomposition.

Concentration: Reactant concentrations are carefully adjusted to achieve the highest possible yield. A typical industrial process might involve reacting approximately 63-65 kg of basic copper carbonate with 210 kg of 40% fluoroboric acid. cobalt-nickel.net

Purification: After the reaction, the solution is filtered to remove any unreacted solids. cobalt-nickel.net The filtrate is then concentrated, often under reduced pressure, to induce crystallization. cobalt-nickel.net

Isolation and Drying: The crystallized product is isolated, for instance by centrifugal dehydration, and then dried under controlled humidity to maintain the desired hydrate form. cobalt-nickel.net

These rigorous controls ensure a consistent product quality suitable for large-scale applications, such as in the electroplating industry. chemicalland21.com

Structural Elucidation and Advanced Characterization of Copper Ii Tetrafluoroborate Hydrate and Its Complexes

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to understanding the coordination environment of the copper(II) ion and the nature of its interactions with associated ligands and counter-ions.

Infrared spectroscopy is a crucial tool for identifying the functional groups present in a coordination compound. In the context of copper(II) tetrafluoroborate (B81430) complexes, IR spectra provide evidence for the coordination of ligands and the presence of the tetrafluoroborate anion and water molecules.

When copper(II) tetrafluoroborate is used to synthesize complexes with organic ligands, changes in the ligand's vibrational frequencies upon coordination to the Cu(II) center are indicative of bond formation. For instance, in the formation of a Schiff base complex, a characteristic shift of the azomethine (C=N) stretching vibration to a lower wavenumber in the complex's spectrum compared to the free ligand confirms the bonding of the azomethine nitrogen to the copper ion. materialsciencejournal.orgresearchgate.net Similarly, a shift in the carbonyl (C=O) stretching frequency can signify the coordination of a carbonyl oxygen atom to the metal center. researchgate.net

The IR spectrum of a hydrated copper(II) tetrafluoroborate complex would be expected to show characteristic bands for both the tetrafluoroborate anion (BF₄⁻) and the coordinated water molecules. The BF₄⁻ anion, possessing Td symmetry, typically exhibits a strong, broad absorption band associated with the B-F stretching vibration, usually observed in the region of 1100-1000 cm⁻¹. The presence of coordinated water molecules gives rise to broad absorption bands in the 3500-3200 cm⁻¹ region, corresponding to O-H stretching vibrations.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Significance |

|---|---|---|

| O-H stretch (coordinated H₂O) | 3500 - 3200 (broad) | Indicates presence of hydrate (B1144303) water molecules. |

| C=N stretch (ligand) | ~1640 | Vibrational frequency in the free ligand. |

| C=N stretch (coordinated) | < 1640 | Shift to lower frequency confirms Cu-N bond formation. materialsciencejournal.org |

| B-F stretch (BF₄⁻) | ~1100 - 1000 (strong, broad) | Characteristic absorption of the tetrafluoroborate anion. |

| Cu-N / Cu-O stretch | 600 - 400 | Indicates formation of coordinate bonds between copper and ligand donor atoms. materialsciencejournal.org |

Raman spectroscopy provides complementary information to IR, particularly for vibrations that are weak or inactive in the infrared spectrum. For copper(II) tetrafluoroborate hexahydrate, formulated as Cu(H₂O)₆₂, Raman spectroscopy is effective for studying the low-frequency vibrations of the copper-aqua complex and the internal modes of the tetrafluoroborate anion.

A study on a single crystal of Cu(H₂O)₆₂ detailed its Raman spectrum. researchgate.net The spectrum in the 100–1100 cm⁻¹ range reveals distinct bands corresponding to the vibrational modes of the [Cu(H₂O)₆]²⁺ cation and the BF₄⁻ anions. researchgate.net The vibrations of the tetrafluoroborate anion are clearly identifiable, as are the modes associated with the hexaaquacopper(II) coordination sphere. researchgate.netresearchgate.net

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| ~100 - 400 | Vibrations of the [Cu(H₂O)₆]²⁺ cation |

| ~770 | Symmetric stretching mode of BF₄⁻ |

| ~1050 | Asymmetric stretching mode of BF₄⁻ |

Electronic spectroscopy is widely used to investigate the d-orbital splitting in transition metal complexes, which provides insight into the coordination geometry around the metal ion. Copper(II) complexes, with a d⁹ electronic configuration, are typically colored and exhibit broad absorption bands in the visible region, corresponding to d-d transitions.

| Complex Ion | Coordination Geometry | λmax (nm) | Observed Color |

|---|---|---|---|

| [Cu(H₂O)₆]²⁺ | Octahedral | ~800 | Pale Blue |

| [Cu(NH₃)₄(H₂O)₂]²⁺ | Tetragonally distorted Octahedral | ~650 | Dark Blue docbrown.info |

| Generic Cu(II) Schiff Base Complex | Square Planar / Square Pyramidal | 550 - 800 | Variable (e.g., Green, Brown) mdpi.com |

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful technique for studying paramagnetic species, such as those containing the Cu(II) ion (d⁹, S=1/2). libretexts.org The EPR spectrum provides detailed information about the electronic ground state and the geometry of the copper(II) center through the analysis of the g-tensor and hyperfine coupling constants. mdpi.comethz.ch

For copper(II) complexes, the g-tensor is often anisotropic, described by principal values gₓ, gᵧ, and g₂, or g∥ and g⊥ for axial symmetry. The relationship between these values can elucidate the nature of the singly occupied molecular orbital (SOMO) and thus the coordination geometry. For example, in complexes with an elongated octahedral or square planar geometry, the unpaired electron resides primarily in the dₓ²-y² orbital, resulting in a spectrum with g∥ > g⊥ > 2.0023. researchgate.net Conversely, a compressed octahedral geometry results in a d₂² ground state with g⊥ > g∥ ≈ 2.0023.

A study of various copper(II) complexes, including [Cu(en)₂(BF₄)₂] (where 'en' is ethylenediamine), utilized EPR to characterize their geometry. The spectrum of [Cu(en)₂(BF₄)₂] was consistent with a dₓ²-y² ground state, indicating an elongated octahedral geometry. researchgate.net

| Complex | g-Tensor Relationship | Electronic Ground State | Inferred Geometry |

|---|---|---|---|

| [Cu(en)₂(BF₄)₂] | g∥ > g⊥ > 2.0023 | dₓ²-y² | Elongated Octahedral researchgate.net |

| Generic Compressed Complex | g⊥ > g∥ ≈ 2.0023 | d₂² | Compressed Octahedral/Trigonal Bipyramidal |

Direct NMR analysis of paramagnetic Cu(II) compounds is generally not feasible due to severe line broadening of signals caused by the unpaired electron. nih.gov However, NMR spectroscopy is an indispensable tool for characterizing the organic products formed in reactions where copper(II) tetrafluoroborate is used as a catalyst.

Copper(II) tetrafluoroborate hydrate is an efficient catalyst for various organic transformations, such as the acetylation of alcohols, phenols, thiols, and amines. organic-chemistry.org In these reactions, NMR is used to confirm the structure of the purified products. For example, in the acetylation of an alcohol, the successful conversion to the corresponding acetate (B1210297) ester is confirmed by ¹H NMR spectroscopy through the disappearance of the alcohol's hydroxyl (-OH) proton signal and the appearance of a new singlet in the 1.9-2.2 ppm region, corresponding to the methyl protons of the newly formed acetyl group. Similarly, ¹³C NMR would show the appearance of a new carbonyl carbon signal around 170 ppm.

Ancillary Analytical Methods

The crystal structure of copper(II) tetrafluoroborate hexahydrate, Cu(H₂O)₆₂, was determined using this technique. The study revealed the presence of a [Cu(H₂O)₆]²⁺ cation with a distorted octahedral geometry due to the Jahn-Teller effect, surrounded by two tetrafluoroborate anions. researchgate.net The unit cell parameters were determined at various temperatures, providing insight into the crystal packing and its thermal behavior. researchgate.net Thermogravimetric analysis (TGA) can also be employed to study the thermal stability of the hydrate and its decomposition pathway, for example, by identifying the temperatures at which water molecules are lost. materialsciencejournal.org

Elemental Analysis for Stoichiometric Confirmation

Elemental analysis is a fundamental technique employed to verify the empirical formula of a newly synthesized compound. By quantifying the mass percentages of constituent elements (typically carbon, hydrogen, and nitrogen), a direct comparison can be made between experimental findings and theoretically calculated values derived from the proposed molecular formula. This comparison is crucial for confirming the stoichiometry and purity of the target complex.

In the characterization of copper(II) complexes, including those with the tetrafluoroborate anion, elemental analysis serves as a primary checkpoint to ensure that the ligand has coordinated to the metal center in the expected ratio. For instance, in the study of various copper(II) complexes, researchers synthesize the target compounds and then subject them to CHN analysis. The experimentally determined weight percentages of carbon, hydrogen, and nitrogen are then juxtaposed with the calculated values. A close correlation between the found and calculated percentages provides strong evidence for the proposed structure and the successful synthesis of the desired product.

Below is a representative data table illustrating how elemental analysis results are typically presented to confirm the stoichiometry of copper(II) complexes.

| Complex | Element | Calculated (%) | Found (%) |

|---|---|---|---|

| Complex 1 (Hypothetical) | C | 45.21 | 45.15 |

| H | 3.80 | 3.85 | |

| N | 10.47 | 10.41 | |

| Complex 2 (Hypothetical) | C | 38.75 | 38.69 |

| H | 4.12 | 4.19 | |

| N | 8.98 | 8.91 |

Mass Spectrometry for Product Characterization

Mass spectrometry is a powerful analytical tool used to determine the molecular weight and elucidate the structure of compounds by analyzing the mass-to-charge ratio of their ions. In the context of copper(II) tetrafluoroborate complexes, techniques like Fast Atom Bombardment Mass Spectrometry (FAB-MS) and Electrospray Ionization Mass Spectrometry (ESI-MS) are invaluable for confirming the identity of the synthesized complexes and studying their behavior in solution. rsc.org

ESI-MS, in particular, allows for the analysis of molecular fragments and aggregates directly from a solution. rsc.org When a dissolved crystal of a copper(II) complex is analyzed, mass spectrometry can identify not only the parent molecular ion but also its fragmentation and potential oligomerization into species such as trimers ([Cu(II)₃]) and tetramers ([Cu(II)₄]). rsc.org The fragmentation patterns observed under different in-source energies provide insights into the compound's stability and the relative strengths of its coordination bonds. Density Functional Theory (DFT) calculations can be used in conjunction with MS data to determine the relative stabilization energies of the observed fragments, helping to map out the formation and dissociation processes. rsc.org This detailed analysis of structural information from mass spectra is crucial for understanding the formation and diverse properties of these complexes. rsc.org

The following table summarizes typical fragments and species that might be observed in the mass spectrum of a dinuclear copper(II) complex.

| Observed Species | Description | Significance |

|---|---|---|

| [Cu₂(L)₂Cl₂]⁺ | Parent Dimer Ion | Confirms the molecular weight of the primary dinuclear complex. |

| [Cu(L)Cl]⁺ | Monomeric Fragment | Indicates fragmentation of the dinuclear structure. |

| [Cu₃(L)ₓ]⁺ | Trimeric Species | Evidence of oligomerization in solution. rsc.org |

| [Cu₄(L)ₓ]⁺ | Tetrameric Species | Evidence of further oligomerization. rsc.org |

Magnetic Susceptibility Measurements of Copper(II) Complexes

Magnetic susceptibility measurements provide critical information about the electronic structure and magnetic properties of paramagnetic substances like copper(II) complexes. fizika.si The Cu(II) ion has a d⁹ electron configuration with one unpaired electron, making its complexes paramagnetic. niscpr.res.in By measuring the magnetic susceptibility of a sample over a range of temperatures (e.g., 4-300 K), the nature and strength of the magnetic interaction between copper centers in polynuclear complexes can be determined. researchgate.net

These measurements can distinguish between ferromagnetic coupling (where electron spins align parallel) and antiferromagnetic coupling (where spins align antiparallel). For dinuclear copper(II) complexes, a decrease in the effective magnetic moment (μeff) as the temperature is lowered from room temperature indicates antiferromagnetic coupling between the two metal ions. researchgate.net The data can be fitted to theoretical models, such as those based on the Heisenberg-Dirac-van Vleck spin-exchange Hamiltonian, to quantify the strength of this interaction, expressed as the coupling constant, J. researchgate.net A negative J value signifies antiferromagnetic interaction, while a positive value indicates ferromagnetic interaction. elsevierpure.com For example, studies on oxalato-bridged copper(II) complexes with the tetrafluoroborate anion revealed very weak ferromagnetic interaction, with a J value of +3.38 cm⁻¹. elsevierpure.com Conversely, other bridged copper complexes have shown strong antiferromagnetic interactions with J values as low as -305.1 cm⁻¹. elsevierpure.com

The table below presents typical magnetic data for different dinuclear copper(II) complexes.

| Complex | μeff at 300 K (μB) | μeff at 4 K (μB) | J (cm⁻¹) | Magnetic Interaction |

|---|---|---|---|---|

| Cu₂(dpyam)₄(C₂O₄)₂ elsevierpure.com | - | - | +3.38 | Ferromagnetic |

| Complex with Phenolate Bridge researchgate.net | 2.5 | 0.35 | -23.9 | Antiferromagnetic |

| [Cu₂(dpyam)₂(C₂O₄)(NO₃)₂] elsevierpure.com | - | - | -305.1 | Strong Antiferromagnetic |

Hirshfeld Surface Analysis of Intermolecular Interactions

Hirshfeld surface analysis is a modern computational method used to visualize and quantify intermolecular interactions within a crystal lattice. scirp.orgscirp.org By mapping properties such as the normalized contact distance (d_norm) onto the molecular surface, this technique provides a detailed picture of the types and relative importance of various non-covalent interactions, such as hydrogen bonds and van der Waals forces, that stabilize the crystal packing. mdpi.com

For copper(II) complexes containing anions like tetrafluoroborate, Hirshfeld analysis is instrumental in understanding how the complex cations and counter-anions interact with each other. lew.ro The analysis generates a three-dimensional surface where different colors represent different types of contacts: red spots indicate close contacts (shorter than van der Waals radii), blue represents longer contacts, and white indicates contacts around the van der Waals separation. mdpi.com This is complemented by two-dimensional "fingerprint plots," which summarize all the interactions and quantify their percentage contribution to the total Hirshfeld surface area. elsevierpure.com In a study of a tetrakis(2-propoxy isobutyl isonitrile)copper(I) tetrafluoroborate complex, Hirshfeld analysis revealed that H···H contacts accounted for 77.7% of the surface, while crucial C–H···F hydrogen bonds between the cation and the tetrafluoroborate anion made up 10.4%. lew.ro

The following table details the percentage contributions of various intermolecular contacts for representative copper(II) complexes, as determined by Hirshfeld surface analysis.

| Complex | Interaction Contact | Contribution (%) |

|---|---|---|

| [Cu(PIBI)₄]BF₄ lew.ro | H···H | 77.7 |

| H···F | 10.4 | |

| [Cu(L1)(H₂O)₂]Br₂ mdpi.com | H···H | 74.9 |

| H···Br/Br···H | 23.0 | |

| H···O/O···H | 2.1 |

Cyclic Voltammetric Studies of Copper(II) Complexes

Cyclic voltammetry (CV) is an electrochemical technique used to study the redox properties of chemical species. For copper(II) complexes, CV provides valuable insights into their electron transfer processes, stability, and the influence of the ligand environment on the metal center's redox potential. cmu.edu The experiment involves scanning the potential of an electrode and measuring the resulting current, which produces a voltammogram showing oxidation and reduction peaks.

Studies on copper(II) complexes often show one or more reduction waves in the cathodic region corresponding to the Cu(II)/Cu(I) and sometimes Cu(I)/Cu(0) redox couples. researchgate.net The redox behavior can be reversible, quasi-reversible, or irreversible. For many copper(II) complexes, the reduction of Cu(II) to Cu(I) is an irreversible one-electron transfer process. researchgate.net The potential at which these redox events occur (E₁/₂) is strongly dependent on the nature of the ligands coordinated to the copper ion and the solvent system used. cmu.eduresearchgate.net By comparing the cyclic voltammograms of different complexes, it is possible to evaluate how changes in the ligand structure affect the redox properties of the copper center. cmu.edu For example, it has been observed that the reducing power of a corresponding Cu(I) complex increases as the number of coordination sites in the ligand increases. cmu.edu

The table below provides representative electrochemical data obtained from cyclic voltammetry studies of copper(II) complexes.

| Complex | Redox Couple | Potential Range (V) | Behavior |

|---|---|---|---|

| Binuclear Cu(II) Complexes researchgate.net | Cu(II)Cu(II) → Cu(I)Cu(II) → Cu(I)Cu(I) | -0.45 to -1.40 | Two irreversible one-electron transfers |

| Cu(II)-Thymine Complex researchgate.net | Cu(II)/Cu(I) | -0.80 to +0.65 | Complexation dependent on pH and electrolyte |

| Cu(II)-bpy Ligand Complexes cmu.edu | Cu(II)/Cu(I) | -0.4 to +0.8 | E₁/₂ depends on ligand and halide |

Coordination Chemistry of Copper Ii Tetrafluoroborate Hydrate

Metal-Ligand Interactions and Complex Formation

The Cu(II) ion, classified as a borderline Lewis acid, readily forms stable complexes with a variety of donor ligands. mostwiedzy.pl The presence of copper(II) tetrafluoroborate (B81430) hydrate (B1144303) in a reaction medium provides a source of Cu(II) ions for the formation of these coordination compounds.

Copper(II) tetrafluoroborate hydrate is frequently utilized in the synthesis of complexes with polydentate ligands containing nitrogen and oxygen donor atoms. These ligands can form stable chelate rings with the copper(II) ion. mostwiedzy.pl

A study involving the use of this compound as a copper ion source led to the synthesis of various complexes with N,O- and N,N-donor ligands such as 2-(hydroxymethyl)pyridine, 2-(hydroxyethyl)pyridine, 2-(2-pyridyl)benzimidazole (B74506), and di(2-pyridyl)ketone. mostwiedzy.plnih.gov For instance, the reaction with 2-(hydroxymethyl)pyridine can result in a complex where the copper(II) ion is in a distorted octahedral N₃O₃ coordination environment. nih.gov In this complex, three nitrogen atoms and one oxygen atom form the basal plane around the copper center, with two additional oxygen atoms in the elongated axial positions. nih.gov

Another example is the complex formed with the N,N-donor ligand 2-(2-pyridyl)benzimidazole (pyBIm), which yields the formula Cu(pyBIm)₃₂·1.5H₂O. nih.gov In this case, the copper(II) ion is six-coordinate, bonded to nitrogen atoms from the three chelating pyBIm ligands, resulting in a distorted octahedral geometry. nih.gov The Cu-N distances in this complex are in the range of 1.909–2.252 Å. nih.gov

The versatility of these ligands is further demonstrated by di-2-pyridyl ketone (py₂CO), which possesses three potential donor atoms (N, O, N'). mostwiedzy.plnih.gov In the presence of water, this ligand can undergo hydrolysis to form a gem-diol, which then coordinates to the copper(II) ion. mostwiedzy.plnih.gov

The following table summarizes the coordination details of selected copper(II) complexes synthesized using N,O- and N,N-donor ligands.

| Complex | Ligand | Coordination Environment | Geometry |

| Cu(2-(HOCH₂)py)₃₂ | 2-(hydroxymethyl)pyridine | N₃O₃ | Distorted Octahedral |

| Cu(pyBIm)₃₂·1.5H₂O | 2-(2-pyridyl)benzimidazole | N₆ | Distorted Octahedral |

Copper(II) tetrafluoroborate is commonly encountered as a hydrate, with the general formula Cu(H₂O)ₓ(BF₄)₂. wikipedia.org The hexahydrate (x=6) is a common form, which can be partially dehydrated to the tetrahydrate. wikipedia.org In these compounds, water molecules act as ligands, forming aquo complexes with the copper(II) ion. wikipedia.org The color of aqueous solutions of copper(II) salts is due to the presence of these coordination complexes between the copper ion and water molecules. sserc.org.uk

These aquo complexes are the predominant species in aqueous solutions of many copper(II) salts. wikipedia.org The water molecules function as Lewis bases, donating a pair of electrons to the metal ion to form a coordinate covalent bond. wikipedia.org Most aquo complexes are mononuclear and have an octahedral structure. wikipedia.org

In some synthesized complexes, water molecules co-exist with other ligands in the coordination sphere. For example, the complex [Cu(2-(HOCH₂)py)₂(H₂O)₂]SiF₆ features an octahedrally coordinated Cu(II) ion with two bidentate 2-(hydroxymethyl)pyridine ligands and two water molecules. nih.gov The octahedron around the copper ion is elongated in the axial direction due to the Jahn-Teller effect. nih.gov Similarly, the complex trans-Cu(en)₂(H₂O)₂₂ has a six-coordinate copper(II) ion with two bidentate ethylenediamine (B42938) ligands in the square plane and two water molecules in the axial positions, resulting in an elongated octahedral geometry. mdpi.com

The hydrated structure of the Cu(II) ion has been a subject of study, with findings suggesting that in the aqueous phase, a five-coordinate square-pyramidal geometry is more stable than four- or six-coordinate clusters. acs.org However, the small energy difference between the five- and six-coordinate models suggests that both forms may coexist in solution. acs.org

The tetrafluoroborate anion (BF₄⁻) is generally considered to be a weakly coordinating counterion. wikipedia.org Its inertness is attributed to two main factors: the symmetrical tetrahedral structure that distributes the negative charge over four fluorine atoms, and the high electronegativity of the fluorine atoms, which reduces the basicity of the anion. chemeurope.com

Due to its limited ability to coordinate, the BF₄⁻ anion is often displaced from the coordination sphere by stronger donor ligands. chemeurope.com This property makes copper(II) tetrafluoroborate a useful precursor in syntheses where the coordination of the primary ligands to the metal center is desired without interference from the counterion.

However, in some instances, the tetrafluoroborate anion can exhibit weak coordination to the metal center, typically in the axial positions of a coordination polyhedron. An example is seen in the complex [Cu(BF₄)₂(1tpc)₄], where two tetrafluoroborate anions are weakly coordinated to the copper(II) center in the axial positions of a tetragonally distorted octahedron, with Cu-F distances of 2.4009(18) and 2.5096(18) Å. researchgate.net

Synthesis and Structural Features of Polynuclear Copper(II) Complexes

This compound is also a valuable starting material for the synthesis of polynuclear complexes, where multiple copper(II) centers are linked by bridging ligands.

Dinuclear copper(II) complexes have been synthesized using this compound. In one such synthesis, the reaction of 1-(tert-butyl)-1H-tetrazole (L) with copper(II) tetrafluoroborate hexahydrate yielded the dinuclear complex Cu₂L₈(H₂O)₂₄. nih.gov

The structure of this complex features a dinuclear cation, [Cu₂L₈(H₂O)₂]⁴⁺, where the two copper(II) centers are bridged by two tetrazole ring N(3),N(4) bridges from two of the ligands. nih.gov The remaining six tetrazole ligands coordinate in a monodentate fashion through the N(4) atom. nih.gov The coordination sphere of each copper ion is completed by a water molecule, resulting in a distorted octahedral geometry for each metal center. nih.gov

Another example of a dinuclear copper(II) complex is Cu₂(2-(HOCH₂CH₂)py)₂(2-(OCH₂CH₂)py)₂₂, formed from a reaction involving 2-(hydroxyethyl)pyridine. mostwiedzy.pl In this dimeric structure, each copper center has a square pyramidal geometry. mostwiedzy.pl

The following table presents structural data for a representative dinuclear copper(II) complex.

| Complex | Bridging Ligand(s) | Cu···Cu Separation (Å) | Coordination Geometry |

| Cu₂L₈(H₂O)₂₄ | 1-(tert-butyl)-1H-tetrazole | Not specified | Distorted Octahedral |

| Cu₂(2-(HOCH₂CH₂)py)₂(2-(OCH₂CH₂)py)₂₂ | pyridyl-2-ethanolato | Not specified | Square Pyramidal |

Trinuclear copper(II) complexes have also been successfully synthesized from this compound. The reaction conditions can influence the nuclearity of the resulting complex. For example, by modifying the reaction conditions with 1-(tert-butyl)-1H-tetrazole, a trinuclear complex with the formula Cu₃L₆(H₂O)₆₆ can be obtained instead of the dinuclear species. nih.gov

The structure of this trinuclear complex consists of a linear [Cu₃L₆(H₂O)₆]⁶⁺ cation. nih.gov In this arrangement, the neighboring copper(II) ions are linked by three N(3),N(4)-bridging tetrazole ligands. nih.gov The central copper ion exhibits an octahedral CuN₆ coordination core, while the terminal metal ions have an octahedral CuN₃O₃ coordination environment, with water molecules completing their coordination spheres. nih.gov

The following table summarizes the structural features of this trinuclear copper(II) complex.

| Complex | Arrangement of Cu(II) ions | Bridging Ligand(s) | Coordination Geometry (Central Cu/Terminal Cu) |

| Cu₃L₆(H₂O)₆₆ | Linear | 1-(tert-butyl)-1H-tetrazole | Octahedral (CuN₆) / Octahedral (CuN₃O₃) |

Development of Copper(II) Tetrafluoroborate-Based Coordination Polymers

This compound serves as a versatile precursor in the synthesis of coordination polymers (CPs) and metal-organic frameworks (MOFs). The weakly coordinating nature of the tetrafluoroborate (BF₄⁻) anion is a key feature, as it can either be incorporated into the final framework, reside as a counter-anion in channels, or be substituted by organic linkers during the self-assembly process. This allows for the construction of diverse and complex architectures with tunable properties. Researchers have explored various synthetic strategies and organic ligands to develop novel CPs based on this copper salt.

A significant area of research has been the use of hydrothermal reactions to combine copper(II) tetrafluoroborate with multitopic organic linkers. nih.gov For instance, the reaction of Cu(BF₄)₂ with rigid nitrogen-donor ligands like 4,4'-bipyridine (B149096) (bpy) and 1,2-di-4-pyridylethylene has been shown to produce three-dimensional (3D) coordination polymers. nih.gov A notable finding in these syntheses is the in situ reduction of copper(II) to copper(I), leading to the formation of copper(I)-based frameworks. acs.org

These resulting 3D networks exhibit distinct structural features. acs.org The framework is characterized by the copper(I) ions being bridged by the organic ligands in a tetrahedral coordination geometry. acs.org This arrangement creates sizable one-dimensional (1D) channels within the structure. acs.org Single-crystal X-ray diffraction analysis has revealed that these channels host the tetrafluoroborate anions and water molecules. nih.govacs.org

The specific arrangement and contents of these channels are crucial to the material's properties. For example, in a CP synthesized with 4,4'-bipyridine, two distinct types of channels were identified. One channel type is filled with both BF₄⁻ anions and water molecules, while the other contains only BF₄⁻ anions. acs.org The study of these host-guest systems has led to novel applications, particularly in electrochemistry. Research has demonstrated that the BF₄⁻ anions within the channels can be electrochemically reduced to boron trifluoride (BF₃) with the elimination of a fluoride (B91410) ion. nih.govacs.org This reversible electrochemical B-F bond activation within the 1D channels is a significant finding, suggesting potential applications for these materials as anodes in anion-based batteries. nih.govacs.org

The structural details of a representative copper(I) coordination polymer synthesized from copper(II) tetrafluoroborate and 4,4'-bipyridine are summarized in the table below.

| Structural Feature | Description | Reference |

|---|---|---|

| Framework Dimensionality | 4-fold interpenetrated three-dimensional (3D) network | acs.org |

| Copper Ion Coordination | Tetrahedral Cu(I) bridged by four ligands | acs.org |

| Channel Dimensions | Sizable channels running along the a crystallographic direction | acs.org |

| Inter-ionic Distances | Cu(I)···Cu(I) distance bridged by bpy: 10.18 Å; Nearest Cu(I)···Cu(I) distance: 7.18 Å | acs.org |

| Channel Composition | Type A: Filled with BF₄⁻ anions and water molecules; Type B: Filled only with BF₄⁻ anions | acs.org |

The development of coordination polymers from this compound highlights how the choice of starting materials and synthetic conditions can direct the formation of complex structures with unique functionalities. The ability to create frameworks containing electrochemically active guest species opens avenues for the design of new materials for energy storage applications. nih.gov

Catalytic Applications in Organic Synthesis

Copper(II) Tetrafluoroborate (B81430) Hydrate (B1144303) as a Lewis Acid Catalyst

Copper(II) tetrafluoroborate hydrate functions as an effective Lewis acid catalyst in numerous organic reactions. wikipedia.org The role of a Lewis acid is to accept an electron pair, thereby activating substrates for nucleophilic attack. sci-hub.se In this capacity, Cu(BF₄)₂·xH₂O coordinates with carbonyl oxygen atoms, enhancing the electrophilicity of the carbonyl carbon and rendering it more susceptible to attack by nucleophiles. sci-hub.se This activation is fundamental to many of its catalytic applications, including Diels-Alder reactions and Meinwald rearrangements. wikipedia.org Its utility has been noted in transformations such as acylation reactions, gem-diacetate formation, and thia-Michael reactions. researchgate.net The compound's performance as a Lewis acid has been reported to be superior to other catalysts like triflates, halides, and perchlorates in certain synthetic contexts. researchgate.net

Multi-Component Coupling Reactions

Multi-component reactions (MCRs) are highly valued in organic synthesis for their ability to construct complex molecules in a single step from three or more reactants, which enhances efficiency by saving time, energy, and raw materials. researchgate.net this compound has proven to be a proficient catalyst for mediating such transformations.

A notable application of this compound is in the three-component synthesis of β-acetamido ketones and ketoesters. researchgate.netacgpubs.org This reaction involves the coupling of an aromatic aldehyde, an enolizable ketone or β-ketoester, and a nitrile in the presence of a catalytic amount of Cu(BF₄)₂ (typically 10 mol%) and a stoichiometric amount of acetyl chloride. researchgate.net The reaction proceeds under mild conditions, often at room temperature in acetonitrile (B52724), to afford the desired products in high yields. researchgate.net This method is valued for its operational simplicity and broad applicability to a variety of substrates. researchgate.net

The scope of this methodology has been demonstrated with various aromatic aldehydes and ketones. For instance, the reaction of benzaldehyde (B42025) and acetophenone (B1666503) in acetonitrile yields β-acetamido-β-(phenyl)propiophenone in 95% yield. researchgate.net The reaction is generally effective for aldehydes with both electron-donating and electron-withdrawing substituents. researchgate.net

| Aldehyde | Ketone/Ketoester | Nitrile | Time (h) | Yield (%) |

|---|---|---|---|---|

| Benzaldehyde | Acetophenone | Acetonitrile | 2.5 | 95 |

| 4-Chlorobenzaldehyde | Acetophenone | Acetonitrile | 3.0 | 94 |

| 4-Methoxybenzaldehyde | Acetophenone | Acetonitrile | 3.0 | 92 |

| 4-Nitrobenzaldehyde | Acetophenone | Acetonitrile | 2.5 | 90 |

| Benzaldehyde | Propiophenone | Acetonitrile | 3.5 | 88 |

| Benzaldehyde | Cyclohexanone | Acetonitrile | 4.0 | 85 |

| Benzaldehyde | Ethyl acetoacetate | Acetonitrile | 4.0 | 86 |

| 4-Chlorobenzaldehyde | Ethyl acetoacetate | Acetonitrile | 4.5 | 85 |

Functional Group Transformation and Protection Strategies

The protection of reactive functional groups is a critical strategy in multi-step organic synthesis. pearson.comlibretexts.org this compound serves as an efficient catalyst for several key protection and transformation reactions, often under mild, solvent-free conditions.

Aldehyde 1,1-diacetates, also known as acylals, are valuable protecting groups for aldehydes. organic-chemistry.org this compound catalyzes the formation of these compounds from aldehydes and acetic anhydride (B1165640) with high efficiency. organic-chemistry.orgias.ac.in The reaction is typically conducted under solvent-free conditions at room temperature, offering advantages such as high yields, very short reaction times (often 1-20 minutes), and clean product formation that may not require further purification. organic-chemistry.org This method provides an environmentally friendly and cost-effective alternative to traditional procedures that often require strong acids and higher temperatures. organic-chemistry.org

| Aldehyde | Time (min) | Yield (%) |

|---|---|---|

| Benzaldehyde | 1 | 98 |

| 4-Chlorobenzaldehyde | 2 | 98 |

| 4-Nitrobenzaldehyde | 10 | 96 |

| Cinnamaldehyde | 5 | 97 |

| Heptanal | 1 | 98 |

| Furfural | 20 | 95 |

The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis due to its stability under various conditions and its facile removal under mild acidic conditions. daneshyari.comnih.gov Commercially available this compound has been identified as a highly efficient catalyst for the chemoselective N-tert-butoxycarbonylation of amines using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O). daneshyari.comresearchgate.net This protocol is effective under solvent-free conditions at room temperature, providing N-tert-butyl carbamates in high yields and short reaction times. researchgate.net

A key advantage of this method is its high chemoselectivity. Amines can be selectively protected in the presence of other sensitive functional groups, such as hydroxyl (-OH) and thiol (-SH) groups. researchgate.net The reaction avoids common side reactions like the formation of isocyanates or ureas. daneshyari.comresearchgate.net Furthermore, chiral α-amino acid esters can be converted to their N-Boc derivatives in excellent yields without racemization. researchgate.net

| Amine Substrate | Time (min) | Yield (%) |

|---|---|---|

| Aniline | 5 | 98 |

| 4-Chloroaniline | 10 | 98 |

| 4-Aminophenol | 15 | 95 |

| 4-Aminothiophenol | 20 | 94 |

| Benzylamine | 2 | 98 |

| L-Alanine methyl ester | 10 | 96 |

| L-Phenylalanine methyl ester | 15 | 95 |

Acetals are crucial protecting groups for aldehydes and ketones, shielding the carbonyl functionality from nucleophilic attack in neutral to strongly basic environments. libretexts.orgwikipedia.org this compound catalyzes the efficient formation of dimethyl and diethyl acetals from aldehydes and ketones. ias.ac.inbohrium.com The reaction is typically performed at room temperature by reacting the carbonyl compound with trimethyl orthoformate or triethyl orthoformate. bohrium.comresearchgate.net

For electrophilic aldehydes and ketones, the acetalization can be carried out under solvent-free conditions. ias.ac.inbohrium.com However, for less reactive substrates, such as benzaldehyde, cinnamaldehyde, and acetophenone, or for aldehydes with substituents that can coordinate with the catalyst, using the corresponding alcohol as a solvent is necessary to achieve high yields. bohrium.comresearchgate.net

| Carbonyl Compound | Reagent | Conditions | Time | Yield (%) |

|---|---|---|---|---|

| 4-Nitrobenzaldehyde | Trimethyl orthoformate | Solvent-free | 2 min | 98 |

| Cyclohexanone | Trimethyl orthoformate | Solvent-free | 5 min | 96 |

| Heptanal | Triethyl orthoformate | Solvent-free | 5 min | 95 |

| Benzaldehyde | Trimethyl orthoformate | Methanol (B129727) | 10 min | 98 |

| Acetophenone | Triethyl orthoformate | Ethanol | 1.5 h | 94 |

| Cinnamaldehyde | Trimethyl orthoformate | Methanol | 15 min | 96 |

Carbon-Heteroatom Bond Forming Reactions

This compound is particularly effective in promoting addition reactions to polarized functional groups, leading to the formation of new carbon-sulfur and carbon-oxygen bonds.

Thia-Michael Addition of Mercaptans to α,β-Unsaturated Carbonyl Compounds

The Michael addition of thiols to α,β-unsaturated carbonyl compounds is a fundamental C-S bond-forming reaction. Copper(II) tetrafluoroborate has been identified as a highly efficient catalyst for this transformation, functioning effectively under both solvent-free conditions and in water at room temperature. The reaction is characterized by its rapid kinetics, often reaching completion within minutes to an hour, and affording high yields of the corresponding β-sulfido carbonyl products.

The catalytic role of Cu(BF₄)₂ is to act as a Lewis acid, coordinating to the carbonyl oxygen of the α,β-unsaturated substrate. This coordination enhances the electrophilicity of the β-carbon, making it more susceptible to nucleophilic attack by the mercaptan. Research indicates that the reaction rate can be influenced by steric hindrance at the β-carbon of the Michael acceptor. For certain substrates, such as chalcones, methanol has been found to be a more suitable solvent.

The efficiency of this catalytic system is highlighted by its performance with a variety of mercaptans and α,β-unsaturated carbonyl compounds.

Table 1: Copper(II) Tetrafluoroborate Catalyzed Thia-Michael Addition

| Michael Acceptor | Mercaptan | Conditions | Time | Yield (%) |

|---|---|---|---|---|

| Methyl vinyl ketone | Thiophenol | H₂O, rt, 1 mol% cat. | 5 min | 85 |

| Cyclohex-2-enone | Thiophenol | Neat, rt, 1 mol% cat. | 2 min | 95 |

| Cyclohex-2-enone | Benzyl mercaptan | Neat, rt, 1 mol% cat. | 5 min | 91 |

| Cyclopent-2-enone | Thiophenol | Neat, rt, 1 mol% cat. | 2 min | 94 |

| Methyl acrylate | Thiophenol | Neat, rt, 1 mol% cat. | 10 min | 90 |

Epoxide Ring-Opening Reactions by Alcohols

The ring-opening of epoxides by alcohols is a synthetically important method for the preparation of β-alkoxy alcohols. Hydrated copper(II) tetrafluoroborate has been reported as an effective and commercially available Lewis acid catalyst for this reaction under mild, room-temperature conditions. A key feature of this catalytic method is its high diastereoselectivity, exclusively producing trans-diastereomers.

The mechanism involves the activation of the epoxide by the copper(II) catalyst, which coordinates to the epoxide oxygen. This coordination polarizes the C-O bonds and facilitates nucleophilic attack by an alcohol. The reaction proceeds with inversion of configuration at the carbon center being attacked. Studies have demonstrated the versatility of this method with a range of epoxides and alcohols, and various solvents have been shown to be effective, offering alternatives to dichloromethane (B109758) (CH₂Cl₂).

Table 2: Copper(II) Tetrafluoroborate Catalyzed Epoxide Ring-Opening by Alcohols

| Epoxide | Alcohol | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| Cyclohexene oxide | Methanol | CH₂Cl₂ | 0.5 | 98 |

| Cyclohexene oxide | Benzyl alcohol | CH₂Cl₂ | 2.5 | 96 |

| Cyclohexene oxide | Isopropanol | CH₂Cl₂ | 4 | 90 |

| Styrene oxide | Methanol | CH₂Cl₂ | 0.5 | 95 (a) |

| 1,2-Epoxybutane | Methanol | CH₂Cl₂ | 1 | 90 (b) |

| Propylene oxide | Phenol | CH₂Cl₂ | 3 | 85 (a) |

(a) Major product is the result of attack at the benzylic/more substituted carbon. (b) Major product is the result of attack at the less substituted carbon.

Carbon-Carbon Bond Forming Reactions

This compound also catalyzes key C-C bond-forming reactions, including cycloadditions and ring-opening transformations, by activating substrates toward electrophilic attack.

Diels-Alder Cycloadditions

The Diels-Alder reaction is a powerful cycloaddition for the formation of six-membered rings. The reaction is often accelerated by Lewis acids, which coordinate to the dienophile, lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO) and enhancing its reactivity. Copper(II) compounds, including copper(II) tetrafluoroborate, are known to function as Lewis acid catalysts in these reactions. By activating the dienophile, the catalyst facilitates the [4+2] cycloaddition with a diene. While Cu(II) salts are generally effective, specific research data detailing the performance of this compound across a range of different dienes and dienophiles is not extensively documented in comparative tables within recent literature.

Cyclopropanation of Alkenes with Diazo Reagents

Electrophilic Ring Opening of Siloxycyclopropanes

Copper(II) tetrafluoroborate has been shown to promote the oxidative ring-opening of siloxycyclopropanes, specifically benzene-fused bicyclic cyclopropyl (B3062369) silyl (B83357) ethers. The outcome of this reaction is highly dependent on the solvent used, indicating different reaction pathways. This transformation provides a method for the regioselective cleavage of the cyclopropane (B1198618) ring to generate different structural motifs.

In alcoholic solvents, the reaction primarily yields dimeric products resulting from the cleavage of an external bond of the cyclopropane ring. However, in solvents like ether or ethyl acetate (B1210297), the reaction proceeds via a different pathway, leading to the formation of radical rearrangement products. In acetonitrile, the pathway shifts again, favoring nucleophilic addition to carbocation intermediates that are generated by the cleavage of an internal bond. This solvent-dependent reactivity is proposed to be a consequence of the varying solvation of copper intermediates, which in turn affects their reactivity and redox properties.

Table 3: Solvent-Dependent Products in the Ring Opening of Siloxycyclopropanes

| Solvent | Major Product Type |

|---|---|

| Alcohols (e.g., Methanol) | Dimeric substances |

| Ether, Ethyl Acetate | Radical rearrangement products |

Cyclization Reactions (e.g., Unsaturated Malonates)

While the application of copper catalysts in cyclization reactions is well-documented, specific examples detailing the use of this compound for the intramolecular cyclization of unsaturated malonates are not extensively reported in the reviewed literature. However, the broader family of copper-catalyzed cyclizations provides a strong precedent for its potential in this area. For instance, copper catalysts are known to facilitate the aerobic oxidative cyclization of β,γ-unsaturated hydrazones, leading to the formation of pyrazole (B372694) derivatives. organic-chemistry.orgnih.gov These processes often involve the generation of radical intermediates, followed by cyclization. organic-chemistry.org Similarly, enantioselective copper-catalyzed borylative cyclizations have been developed for the synthesis of nitrogen-containing heterocycles like quinazolinones. nih.gov These examples suggest that this compound, as an effective Lewis acid, could potentially activate unsaturated malonate systems towards intramolecular cyclization, although specific research to this effect is required for confirmation.

Rearrangement Reactions (e.g., Meinwald Rearrangement of Epoxides)

Copper(II) tetrafluoroborate has proven to be a highly efficient catalyst for the Meinwald rearrangement of epoxides, facilitating their conversion to carbonyl compounds. chemistryviews.orgacs.orgresearchgate.net This Lewis acid-catalyzed reaction is a valuable transformation in organic synthesis for the formation of aldehydes and ketones from their corresponding epoxides. beilstein-journals.org The low toxicity and ease of handling of copper(II) tetrafluoroborate make it an attractive alternative to more corrosive or expensive Lewis acids often employed for this purpose. chemistryviews.orgacs.orgresearchgate.net The reaction proceeds with high yields and excellent selectivity, demonstrating the catalyst's effectiveness in promoting this molecular reorganization. chemistryviews.orgacs.org

The general mechanism of the Meinwald rearrangement involves the coordination of the Lewis acid catalyst to the oxygen atom of the epoxide ring, which facilitates ring-opening to form a carbocation intermediate. Subsequent migration of a hydride, alkyl, or aryl group leads to the formation of the corresponding ketone or aldehyde. beilstein-journals.org

Catalysis in Aerobic Organic Transformations

The use of molecular oxygen as a terminal oxidant in chemical reactions is a cornerstone of green chemistry, and copper catalysts are pivotal in mediating these aerobic transformations. acs.orgdntb.gov.ua Copper's rich redox chemistry, with accessible Cu(I), Cu(II), and Cu(III) oxidation states, allows it to catalyze a broad range of oxidations and oxidative union of various substrates. acs.org While the literature extensively covers copper-catalyzed aerobic oxidations, including the oxidation of alcohols, alkanes, and the synthesis of benzofurans, specific examples explicitly employing this compound are not as prevalent in the reviewed sources. chemistryviews.orgacs.orgnih.govdocumentsdelivered.comresearchgate.netrsc.org Many studies in this area utilize other copper salts, often in combination with co-catalysts like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl). chemistryviews.orgnih.govresearchgate.net However, the fundamental principles of copper-catalyzed aerobic oxidation, which involve the activation of molecular oxygen and subsequent substrate oxidation, are broadly applicable and suggest the potential for this compound to be an effective catalyst in this domain as well.

Comparative Catalytic Efficacy with Other Copper(II) Salts and Lewis Acids

The catalytic performance of this compound has been compared with other common catalysts, often demonstrating superior or comparable efficacy.

In the acetylation of phenols, thiols, alcohols, and amines, this compound has shown superior performance in terms of yield and reaction conditions when compared to copper(II) triflate (Cu(OTf)₂). organic-chemistry.org Furthermore, in the three-component synthesis of β-acetamido ketones and ketoesters, copper(II) tetrafluoroborate was found to be a more effective catalyst than other Lewis acids such as triflates, halides, and perchlorates. researchgate.net

The choice of catalyst can be influenced by the nature of the leaving group in certain reactions. For instance, in Friedel-Crafts reactions, a strong Lewis acid is required to generate a carbocation from an alkyl halide, and the reaction rate can be dependent on the halide's ability to complex with the Lewis acid. nih.gov While direct comparative studies for all applications are not available, the existing data suggests that the tetrafluoroborate anion, being weakly coordinating, contributes to the high Lewis acidity of the copper(II) center, enhancing its catalytic activity in many reactions.

Below is a table summarizing the comparative efficacy of this compound with other catalysts in specific reactions.

| Reaction | Compared Catalysts | Relative Efficacy of Cu(BF₄)₂·xH₂O | Reference |

|---|---|---|---|

| Acetylation of phenols, thiols, alcohols, and amines | Copper(II) triflate (Cu(OTf)₂) | Superior performance in terms of yield and reaction conditions | organic-chemistry.org |

| Synthesis of β-acetamido ketones and ketoesters | Other Lewis acids (triflates, halides, perchlorates) | Superior | researchgate.net |

Sustainable and Environmentally Benign Catalytic Protocols

The development of sustainable chemical processes is a major focus of modern chemistry, and this compound has been utilized in protocols that align with the principles of green chemistry.

Solvent-Free Reaction Conditions

Performing reactions under solvent-free conditions offers significant environmental benefits by reducing waste and simplifying product purification. This compound has proven to be an effective catalyst in several solvent-free transformations. For instance, it efficiently catalyzes the acetylation of a wide range of structurally diverse phenols, alcohols, thiols, and amines at room temperature without the need for a solvent. organic-chemistry.org This method is not only environmentally friendly but also proceeds with high chemoselectivity. organic-chemistry.org

Similarly, the chemoselective N-tert-butoxycarbonylation of amines with di-tert-butyl dicarbonate is effectively catalyzed by this compound under solvent-free conditions at room temperature, affording high yields of the protected amines in short reaction times. researchgate.net

Aqueous Media Catalysis

Water is an ideal solvent for chemical reactions due to its non-toxic, non-flammable, and abundant nature. While many Lewis acids are water-sensitive, the use of copper(II) tetrafluoroborate in aqueous media has been noted. An aqueous mediated, ultrasound-assisted method for the synthesis of pyridazine (B1198779) and carboxylic acid esters lists copper(II) tetrafluoroborate among potential Lewis acid catalysts for three-component reactions involving arylglyoxal hydrates and dicarbonyl compounds. researchgate.net This suggests the compatibility and potential utility of this catalyst in aqueous environments, contributing to the development of more sustainable synthetic methodologies.

Mechanistic Investigations and Reaction Pathway Elucidation

Identification of Catalytically Active Species and Intermediates

In reactions catalyzed by copper(II) tetrafluoroborate (B81430) hydrate (B1144303), the Cu(II) salt often serves as a precatalyst that generates the catalytically active species in situ. For many significant transformations, particularly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the active catalyst is the copper(I) species. nih.govnih.gov Copper(II) salts and their complexes are generally not considered competent catalysts for this reaction. nih.gov The initial step involves the reduction of Cu(II) to Cu(I), which can be achieved by various reducing agents added to the reaction mixture, such as sodium ascorbate (B8700270), or even by substrates like alcohols, amines, and thiols. nih.govbeilstein-journals.org

Once the Cu(I) species is formed, it reacts with a terminal alkyne to generate a crucial copper(I) acetylide intermediate. researchgate.net This copper acetylide is widely regarded as the key active species that engages the azide (B81097) component in the catalytic cycle. beilstein-journals.orgresearchgate.net Computational and experimental studies suggest that the structure of these intermediates can be complex, often involving multiple copper atoms. Evidence points towards the importance of dinuclear or polynuclear copper acetylide complexes in the catalytic process, rather than simple monomeric species. nih.gov

In addition to copper acetylides, other intermediates have been proposed and studied. In the CuAAC reaction, the coordination of the azide to the copper(I) acetylide leads to the formation of a six-membered copper-containing metallacycle, often referred to as a cuprated triazole or copper triazolide. nih.govresearchgate.net This intermediate is formed after the initial carbon-nitrogen bond formation. The subsequent steps in the catalytic cycle involve the evolution of this metallacycle to release the final triazole product and regenerate the active catalyst.

Detailed Studies of Catalytic Cycles (e.g., CuAAC Mechanism)

The catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, for which copper(II) tetrafluoroborate hydrate serves as a precursor, has been the subject of extensive mechanistic investigation. While early proposals suggested a mononuclear copper catalyst, a significant body of evidence from kinetic and computational studies now supports a dinuclear copper mechanism as the more likely pathway. nih.gov

The generally accepted catalytic cycle can be summarized in the following key steps:

In Situ Reduction : The process begins with the reduction of the Cu(II) from the this compound precatalyst to the catalytically active Cu(I) state. nih.gov

Formation of Copper Acetylide : A terminal alkyne reacts with one or more Cu(I) ions, displacing a proton to form a π-complex which then rearranges to a σ-bound copper(I) acetylide. This step is often facilitated by a base. beilstein-journals.org DFT calculations suggest that dinuclear copper acetylides are energetically favorable. nih.gov

Coordination and Cycloaddition : The organic azide coordinates to one of the copper centers in the dinuclear acetylide complex. This brings the azide and the activated alkyne into close proximity, facilitating the key C–N bond-forming step. nih.gov This leads to the formation of a six-membered metallacycle intermediate containing both copper atoms. nih.govresearchgate.net

Ring Contraction and Product Formation : The metallacycle intermediate undergoes rearrangement and ring contraction to form a more stable copper triazolide species.

Protonolysis and Catalyst Regeneration : The final step is typically a protonolysis, where a proton source (often the alkyne from the first step) cleaves the copper-triazole bond, releasing the 1,4-disubstituted 1,2,3-triazole product and regenerating the active dicopper catalytic species, which can then enter a new cycle. researchgate.net

This dinuclear mechanism helps to explain the reaction's high efficiency and regioselectivity, as the second copper atom plays a crucial role in activating the azide and stabilizing the transition states throughout the cycle. nih.gov

Kinetic Analysis of this compound Catalyzed Reactions

Kinetic studies of reactions employing copper catalysts derived from precursors like this compound have provided critical insights into the reaction mechanisms, particularly regarding the nuclearity of the catalytically active species. Reaction progress kinetic analysis (RPKA) and other techniques have been utilized to determine the rate laws governing these transformations. wikipedia.org

A key finding in several copper-catalyzed reactions is a non-first-order dependence on the total copper concentration. For the CuAAC reaction, kinetic studies have revealed a bimolecular dependence on the copper catalyst. researchgate.net Similarly, a kinetic study of the oxidation of alcohols co-catalyzed by TEMPO and a copper complex showed the reaction to be second order with respect to copper. acs.org

These second-order kinetics strongly suggest that the rate-determining step of the reaction involves a binuclear or dinuclear copper complex. acs.org This is inconsistent with mechanisms involving a single copper atom in the turnover-limiting step. The observation that reaction rates increase in a non-linear fashion with catalyst loading supports the involvement of higher-order copper aggregates as the active catalytic species. This data provides compelling experimental backing for the dinuclear catalytic cycle proposed for the CuAAC reaction and other copper-mediated processes. researchgate.netacs.org

| Reaction Type | Key Kinetic Finding | Implication on Mechanism |

| Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Bimolecular dependence on copper concentration. researchgate.net | The rate-determining step involves a dinuclear copper species. |

| TEMPO/Copper Co-catalyzed Alcohol Oxidation | Second-order dependence on copper concentration. acs.org | A binuclear copper complex is involved in the turnover-limiting step. |

| General Catalysis | Saturation kinetics observed under certain conditions. wikipedia.org | Indicates rapid, reversible formation of a catalyst-substrate complex before the rate-limiting step. |

Redox Processes Involving Copper(II) to Copper(I) Interconversion

The interconversion between copper(II) and copper(I) oxidation states is a fundamental aspect of the catalytic activity of this compound in many synthetic transformations. wikipedia.org While the compound is supplied as a Cu(II) salt, the catalytically active species for a large class of reactions, including cyclopropanations and the extensively used CuAAC, is Cu(I). nih.govwikipedia.org

Therefore, a crucial step in these catalytic cycles is the in-situ reduction of Cu(II) to Cu(I). This redox process can be initiated by a variety of reagents added explicitly for this purpose. Sodium ascorbate is a very common reducing agent used in CuAAC protocols. nih.gov Other additives, such as triphenylphosphine, can also fulfill the dual role of ligand and reducing agent. beilstein-journals.org

In some cases, the substrates themselves can act as the reductant. Molecules containing functional groups like alcohols, amines, or thiols are capable of being oxidized by the Cu(II) ion, which is concurrently reduced to the catalytically active Cu(I) species. nih.gov The Cu(II)/Cu(I) redox potential is finely tuned by the ligand environment and solvent, which dictates the feasibility of these substrate-driven reductions.

Once the Cu(I) catalyst is active, the catalytic cycle proceeds. While many cycles, such as CuAAC, are thought to operate exclusively with copper in the +1 oxidation state, other catalytic processes, like oxidative coupling reactions, rely on the full Cu(I)/Cu(II) redox couple. In such reactions, a Cu(I) species might undergo an oxidative step within the cycle, generating a transient Cu(II) or even Cu(III) intermediate, before being reduced back to Cu(I) to complete the turnover.

Influence of Medium Acidity on Reaction Selectivity

The acidity of the reaction medium, often expressed as pH in aqueous systems, can exert a profound influence on the course and selectivity of reactions catalyzed by this compound. This influence stems from several factors, including the speciation of the copper catalyst itself, the protonation state of the substrates, and the stability of intermediates.

Studies have shown that the coordination environment and structure of copper(II) complexes are highly pH-dependent. In reactions with polyphenols, for instance, different mononuclear and polymeric copper species dominate at different pH ranges, from uncomplexed aquo ions at low pH to various bis-complexes at alkaline pH. nih.gov This demonstrates that a change in medium acidity can fundamentally alter the nature of the available catalytic sites.

The pH can directly impact reaction rates and efficiency. In a copper-catalyzed fluorogenic reaction, an optimal pH of 7.8 was observed, with reactivity correlating strongly with pH. nih.gov This behavior can be attributed to the effect of pH on key mechanistic steps. For example, the deprotonation of a substrate to generate a reactive nucleophile is often a critical step. In the CuAAC reaction, the formation of the copper acetylide intermediate requires the removal of the terminal alkyne proton, a process that is highly sensitive to the basicity (and thus acidity) of the medium. beilstein-journals.org

Furthermore, the acidity of the catalyst support can be critical in heterogeneous catalysis. Studies on copper-based catalysts for the water-gas shift reaction have shown that weak to moderate acidic sites are preferable, while strong acidity can lead to undesirable side reactions and coke formation. ijcce.ac.irijcce.ac.ir While this relates to solid supports, it underscores the general principle that controlling the acidic properties of the catalytic environment is crucial for achieving high selectivity and efficiency.

Advanced Materials Science Applications

Precursor in the Synthesis of Homometallic Heteroscorpionate Complexes

Copper(II) tetrafluoroborate (B81430) hydrate (B1144303) has been identified as a valuable starting material for the synthesis of homometallic, trinuclear heteroscorpionate complexes. These intricate molecular structures are of significant interest in the fields of inorganic chemistry and materials science due to their potential applications in catalysis, magnetism, and as models for biological systems.

The synthesis of these complexes often involves the reaction of a copper(II) salt, such as Copper(II) tetrafluoroborate hydrate, with a heteroscorpionate ligand. The tetrafluoroborate anion is weakly coordinating, which facilitates its displacement by the desired ligand, allowing for the formation of the complex. The hydrated nature of the copper salt can also play a role in the reaction mechanism and the final structure of the complex. While specific research detailing the use of this compound in the synthesis of homometallic heteroscorpionate complexes is an area of ongoing investigation, its properties make it a suitable candidate for such reactions. The resulting complexes are characterized by their unique structural motifs and electronic properties, which are largely dictated by the nature of the heteroscorpionate ligand and the coordination geometry of the copper centers.

Production of Metallic Nano- and Micro-materials (e.g., Copper nanoparticles)

This compound serves as a precursor in the synthesis of metallic nano- and micro-materials, most notably copper nanoparticles. These materials are the subject of intense research due to their unique size-dependent optical, electronic, and catalytic properties, which make them suitable for a wide range of applications, including conductive inks, catalysts, and antimicrobial agents.

The synthesis of copper nanoparticles from this compound typically involves a chemical reduction method. In this process, the copper(II) ions (Cu²⁺) from the dissolved salt are reduced to elemental copper (Cu⁰) in the presence of a reducing agent. The choice of reducing agent, solvent, and stabilizing agents, as well as reaction conditions such as temperature and pH, are crucial in controlling the size, shape, and stability of the resulting nanoparticles. While various copper salts can be used as precursors, the tetrafluoroborate salt offers good solubility in various solvents, facilitating a homogeneous reaction medium.

Table 1: Synthesis of Copper Nanoparticles using a Copper(II) Precursor

| Parameter | Description |

|---|---|

| Precursor | A copper(II) salt, such as this compound, provides the source of copper ions. |

| Reducing Agent | A chemical species that donates electrons to reduce Cu²⁺ to Cu⁰. Common examples include sodium borohydride, ascorbic acid, and hydrazine. |

| Solvent | The medium in which the reaction takes place. Water is a common solvent, but organic solvents can also be used. |

| Stabilizing Agent | A substance that prevents the agglomeration of the newly formed nanoparticles, ensuring their stability and dispersibility. Examples include polymers like polyvinylpyrrolidone (B124986) (PVP) and surfactants. |

| Reaction Conditions | Parameters such as temperature, pH, and reaction time that influence the kinetics of the reaction and the characteristics of the nanoparticles. |

Detailed research findings have demonstrated that by carefully controlling these parameters, copper nanoparticles with specific sizes and morphologies can be synthesized, tailoring their properties for specific applications.

Integration into Coordination Polymers for Functional Materials

This compound is a key building block in the construction of coordination polymers, which are extended networks of metal ions or clusters linked by organic ligands. These materials are of great interest due to their tunable structures and diverse functionalities, with applications in gas storage, separation, catalysis, and as functional materials with unique magnetic and sensing properties. The tetrafluoroborate anion's weakly coordinating nature is advantageous in these syntheses, as it can be easily replaced by the bridging organic ligands, allowing for the formation of the desired polymeric framework.

Molecular Sensing Platforms

Coordination polymers synthesized using this compound can be designed to function as molecular sensing platforms. The principle behind their sensing capability often relies on changes in their physical properties, such as fluorescence or color, upon interaction with specific analytes. The porous nature of some coordination polymers allows for the selective binding of guest molecules within their frameworks, leading to a detectable response.

For instance, a coordination polymer could be designed with specific functional groups within its organic linkers that have a high affinity for a particular molecule. When the target molecule binds to these sites, it can alter the electronic structure of the coordination polymer, resulting in a change in its fluorescence emission. This "turn-on" or "turn-off" fluorescence response can be used for the sensitive and selective detection of various chemical species. While the direct application of this compound-derived coordination polymers as molecular sensors is a developing area, the fundamental principles of coordination chemistry and material design suggest significant potential in this field.

Magnetic Materials Development

The integration of copper(II) ions from this compound into coordination polymers is a well-established strategy for the development of novel magnetic materials. The magnetic properties of these materials are determined by the electronic configuration of the copper(II) ions (d⁹), which possess an unpaired electron, and the way these ions are arranged and interact within the polymeric structure.

The organic ligands play a crucial role in mediating the magnetic exchange interactions between the copper centers. By carefully selecting the length, geometry, and functional groups of the bridging ligands, it is possible to control the distance and orbital overlap between the copper ions, thereby tuning the magnetic behavior of the material. This can lead to the development of materials exhibiting a range of magnetic phenomena, including ferromagnetism, antiferromagnetism, and ferrimagnetism.

Research has shown that the reaction of Copper(II) tetrafluoroborate hexahydrate with specific organic ligands can yield coordination polymers with interesting magnetic properties. For example, a study involving 1-(tert-butyl)-1H-tetrazole and Copper(II) tetrafluoroborate hexahydrate resulted in the formation of a trinuclear complex where the copper(II) ions were found to be weakly ferromagnetically coupled. acs.org

| Temperature | The magnetic susceptibility of these materials is often temperature-dependent, providing insights into the nature and strength of the magnetic interactions. |

Electrochemical Applications

This compound is a key component in various electrochemical applications, most notably in the field of copper electroplating. Its high solubility in aqueous solutions and its ability to provide a ready source of copper ions make it an excellent electrolyte for this purpose.

Copper Electroplating

Copper electroplating is a process where a thin layer of copper is deposited onto a conductive surface. This is achieved by passing an electric current through a solution containing copper ions, known as an electroplating bath. Copper(II) tetrafluoroborate is a common component of these baths, particularly in fluoroborate-based plating solutions. honeywell-pmt.comnih.gov

These baths offer several advantages, including high plating rates and the ability to produce fine-grained, smooth, and ductile copper deposits. The composition of the electroplating bath is critical to achieving the desired properties of the copper coating.

Table 3: Typical Composition and Operating Conditions of a Copper Fluoroborate Electroplating Bath

| Component | Concentration Range | Purpose |

|---|---|---|

| **Copper(II) Tetrafluoroborate (Cu(BF₄)₂) ** | 225 - 450 g/L | Provides the source of copper ions for deposition. |

| Fluoroboric Acid (HBF₄) | 15 - 30 g/L | Increases the conductivity of the bath and helps to dissolve the copper anodes. |

| pH | 0.8 - 1.7 | Maintained in the acidic range to ensure the stability of the bath components and the quality of the deposit. |

| Temperature | 24 - 49 °C | Affects the plating rate and the properties of the copper deposit. |